N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two thiazole rings substituted with 2,4-dimethoxyphenyl groups, which are connected to a pyridine-2,6-dicarboxamide core. The unique structure of this compound makes it an interesting subject for research in various fields, including coordination chemistry, catalysis, and materials science.
Preparation Methods
The synthesis of N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process. One common method starts with the condensation of pyridine-2,6-dicarboxylic acid with 2,4-dimethoxyphenylthiazole derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediates. These intermediates are then reacted with the appropriate amine derivatives to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups in the pyridine dicarboxamide core, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl rings. .
Scientific Research Applications
N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry:
Biological Studies: The compound’s ability to interact with metal ions makes it useful in studying metalloenzymes and their mechanisms.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine dicarboxamide core and thiazole rings provide multiple binding sites for metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or serve as models for studying metalloenzyme active sites .
Comparison with Similar Compounds
Similar compounds to N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide include other pyridine dicarboxamide derivatives such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
These compounds share a similar pyridine dicarboxamide core but differ in the substituents attached to the nitrogen atoms. The unique feature of this compound is the presence of thiazole rings substituted with 2,4-dimethoxyphenyl groups, which impart distinct electronic and steric properties .
Properties
IUPAC Name |
2-N,6-N-bis[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O6S2/c1-37-16-8-10-18(24(12-16)39-3)22-14-41-28(31-22)33-26(35)20-6-5-7-21(30-20)27(36)34-29-32-23(15-42-29)19-11-9-17(38-2)13-25(19)40-4/h5-15H,1-4H3,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXUCLUJGQLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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